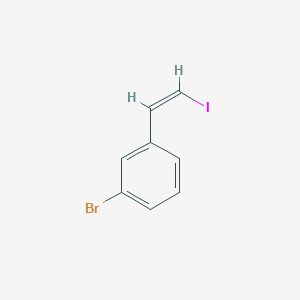

Z-1-Bromo-3-(2-iodo-vinyl)-benzene

描述

Positional Significance of Halogenated Alkenes and Arenes in Advanced Synthesis

Halogenated alkenes and arenes are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. guidechem.com

The presence of a halogen on an aromatic ring, such as the bromo group in (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, provides a reactive handle for transformations like Suzuki, Stille, Heck, and Sonogashira couplings. guidechem.comwikipedia.org Similarly, the vinyl iodide moiety offers a site for another set of selective cross-coupling reactions. The strategic positioning of these halogens on a single molecule allows for sequential and site-selective functionalization, enabling the synthesis of multi-substituted compounds that would be challenging to prepare by other means. researchgate.net

Elucidation of Stereochemical Control in Z-Vinyl Halides

The "Z" configuration of the vinyl iodide in the title compound is of paramount importance, as the stereochemistry of an alkene can significantly influence the biological activity and material properties of the final product. Achieving high stereoselectivity in the synthesis of Z-vinyl halides is a significant challenge in organic synthesis. wikipedia.org

Several methods have been developed to control the stereochemical outcome of reactions to favor the Z-isomer. These can include the stereoselective reduction of a diiodoalkene or the use of specific reaction conditions in olefination reactions like the Stork-Zhao modification of the Wittig reaction. wikipedia.org The synthesis of vinyl iodides often involves the hydro-iodination of terminal alkynes, where the choice of catalyst and reaction conditions can direct the stereochemical outcome. organic-chemistry.org The ability to produce Z-vinyl iodides with high fidelity is crucial for their application in the synthesis of complex natural products and pharmaceuticals where precise three-dimensional structure is key. wikipedia.org

Orthogonal Reactivity of Bromo- and Iodo-Substituents in Organic Transformations

The concept of orthogonal reactivity is central to the utility of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene. This principle refers to the ability to selectively react one functional group in the presence of another, different functional group. In this molecule, the bromo and iodo substituents exhibit distinct reactivities, primarily due to the difference in the carbon-halogen bond strengths. The C-I bond is weaker than the C-Br bond, making the vinyl iodide generally more reactive in palladium-catalyzed cross-coupling reactions. wikipedia.org

This reactivity difference allows for a sequential cross-coupling strategy. For instance, the vinyl iodide can be selectively coupled with a suitable partner, leaving the bromo group intact for a subsequent, different coupling reaction under potentially harsher conditions. This stepwise functionalization provides a powerful tool for the controlled and efficient assembly of complex molecules. The Sonogashira coupling, for example, can often be performed selectively at the site of the aryl iodide at room temperature, while leaving the aryl bromide untouched. wikipedia.org This chemoselectivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular frameworks with high precision.

Data on (Z)-1-Bromo-3-(2-iodo-vinyl)-benzene

| Property | Value |

| Molecular Formula | C₈H₆BrI |

| IUPAC Name | 1-bromo-3-[(Z)-2-iodoethenyl]benzene |

| CAS Number | 908333-97-1 |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-[(Z)-2-iodoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGFMUGTDJRNC-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590270 | |

| Record name | 1-Bromo-3-[(Z)-2-iodoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908333-97-1 | |

| Record name | 1-Bromo-3-[(Z)-2-iodoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z 1 Bromo 3 2 Iodo Vinyl Benzene and Analogous Z Haloalkenes

Stereoselective Approaches to Z-Vinylic Halogenation

Achieving high Z-selectivity in the formation of vinyl halides is a significant synthetic challenge, as many addition reactions to alkynes favor the thermodynamically more stable E-isomer.

Transition Metal-Catalyzed Stereoselective Additions to Alkynes

Transition metal catalysis offers powerful tools for controlling the stereochemical outcome of reactions. By modulating the metal center and ligands, chemists can steer reactions toward specific isomers.

Silver(I)-Catalyzed Stereoselective Syntheses of (Z)-β-Halo-Vinyl Iodonium (B1229267) Salts

A notable method for the stereoselective synthesis of Z-monohaloalkenes involves the use of silver(I) catalysts to access (Z)-β-halo-vinyl iodonium salts from alkynes. nih.govnih.govbris.ac.uk This process provides exclusive Z-stereoselectivity and high regioselectivity in a single step. nih.gov Although extensively studied for the synthesis of Z-monofluoroalkenes, the underlying mechanism provides a blueprint for other halogens.

The reaction is believed to proceed through a dual role of the silver(I) catalyst. Initially, silver activates the alkyne. Subsequent steps, elucidated through experimental and computational studies, involve the formation of an alkynyl-iodonium intermediate. The silver catalyst then facilitates an anti-β-fluorination (or halogenation), which dictates the Z-stereochemistry of the final vinyl iodonium salt product. nih.gov These Z-β-halo-vinyl iodonium salts are versatile building blocks that can be derivatized to yield a variety of Z-monohaloalkenes. nih.govnih.gov

| Alkyne Substrate | Halogen Source | Product | Yield | Z:E Ratio |

| Phenylacetylene | AgF / PhI(OAc)2 | (Z)-(2-fluoro-2-phenylvinyl)(phenyl)iodonium salt | 85% | >99:1 |

| 1-Octyne | AgF / PhI(OAc)2 | (Z)-(1-fluoro-1-octenyl)(phenyl)iodonium salt | 78% | >99:1 |

| 4-Phenyl-1-butyne | AgF / PhI(OAc)2 | (Z)-(1-fluoro-4-phenyl-1-butenyl)(phenyl)iodonium salt | 81% | >99:1 |

| Cyclohexylacetylene | AgF / PhI(OAc)2 | (Z)-(2-cyclohexyl-2-fluorovinyl)(phenyl)iodonium salt | 75% | >99:1 |

| This table presents data for the analogous silver-catalyzed synthesis of Z-fluorovinyl iodonium salts, demonstrating the high stereoselectivity of the method. |

Halogenation Reactions for Z-Alkene Formation

Direct halogenation of alkynes often leads to E-isomers through an anti-addition mechanism involving a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com However, specific strategies can be employed to favor the Z-isomer.

Strategies for Iodobromination of Alkynes with Z-Selectivity

The direct iodobromination of an alkyne to form a Z-alkene is challenging because the reaction typically proceeds via anti-addition to yield the E-isomer. However, certain substrate-controlled or multi-step strategies can achieve the desired Z-selectivity.

One observation is that while the bromination of aliphatic alkynes gives exclusively trans-dibromides, the reaction with aryl-substituted alkynes can show reduced stereoselectivity. masterorganicchemistry.com Furthermore, in some cases involving hypervalent iodine-mediated bromination, the introduction of strongly electron-withdrawing groups on the aromatic ring of a terminal alkyne can unexpectedly lead to the Z-1,2-dibromoalkene as the major product. frontiersin.org

A more general and highly stereoselective multi-step approach involves the hydroboration of a 1-bromo-1-alkyne. This sequence, followed by migratory insertion and subsequent iodinolysis, provides a reliable route to (Z)-trisubstituted alkenyl iodides. nih.govnih.gov The process begins with the hydroboration of a 1-bromo-1-alkyne with a reagent like dibromoborane, which proceeds with high regio- and stereoselectivity. nih.gov The resulting 1-halo-1-alkenylboron derivative undergoes migratory insertion with strict inversion of configuration. Finally, Zn-promoted iodinolysis of the intermediate organozinc species affords the Z-alkenyl iodide in high yield. nih.govnih.gov

Multi-Step Sequences Involving Unstable Intermediates to Access Z-Vinyl Systems

Complex molecular targets often require multi-step synthetic sequences where intermediates may be unstable and are generated and consumed in situ. Flow chemistry is particularly well-suited for such transformations, as it allows for the safe handling of hazardous intermediates and precise control over reaction conditions. beilstein-journals.orgsyrris.jp

A relevant example is the multi-step flow synthesis of vinyl azides. This process starts with the 1,2-functionalization of an alkene using a stable, polymer-bound equivalent of iodine azide. This reaction generates an intermediate 2-iodo azide, which is unstable. beilstein-journals.org Without isolation, this intermediate is immediately passed through a column containing a polymer-supported base, which mediates an elimination reaction to yield the desired vinyl azide. beilstein-journals.org This "telescoped" flow protocol demonstrates how an unstable intermediate can be effectively used in a synthetic sequence.

Another powerful strategy involves the generation of organometallic intermediates that are used in subsequent cross-coupling reactions without isolation. For instance, the hydroboration of 1-bromo-1-alkynes leads to alkenylboron compounds, which can be transmetalated to form (Z)-2-alkenylmethylzincs. nih.govnih.gov These organozinc intermediates are not isolated but are directly used in palladium-catalyzed cross-coupling reactions to build more complex Z-alkene structures. nih.gov

Strategies for Constructing Bromo-Substituted Aryl-Vinyl Scaffolds

The construction of the bromo-substituted aryl-vinyl scaffold is a key aspect of synthesizing the target molecule. This can be achieved through various well-established synthetic methods, primarily relying on cross-coupling reactions.

One of the most common approaches involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction can be used to form the aryl-vinyl bond. For example, a 3-bromophenylboronic acid derivative could be coupled with a suitable Z-vinyl halide or triflate. Conversely, a vinylboronic acid could be coupled with a 1,3-dibromobenzene derivative.

Another powerful method is the Wittig reaction. nih.gov This involves the reaction of an aldehyde or ketone with a phosphonium ylide. To construct the (Z)-1-Bromo-3-(2-iodo-vinyl)-benzene scaffold, 3-bromobenzaldehyde (B42254) could be reacted with an iodinated phosphonium ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often allowing for selective synthesis of the Z-alkene.

Finally, sequential cross-coupling strategies can be employed. A starting material like 1,3-dibromobenzene can undergo a selective coupling reaction at one of the bromine positions with a vinyl-containing organometallic reagent, leaving the second bromine intact to be featured in the final product. nih.gov

Cross-Coupling Reactions for Aryl-Vinyl Carbon-Carbon Bond Formation

The creation of a carbon-carbon bond between an aryl group and a vinyl group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. For a molecule such as (Z)-1-Bromo-3-(2-iodo-vinyl)-benzene, this involves the formation of the bond between the benzene (B151609) ring and the iodo-vinyl moiety. Several powerful transition-metal-catalyzed cross-coupling reactions are instrumental for this purpose, offering high efficiency and control over the stereochemistry of the resulting double bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling Variants for Aryl-Vinyl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid and ester reagents. The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

In the context of synthesizing (Z)-1-Bromo-3-(2-iodo-vinyl)-benzene or its analogs, a Suzuki-Miyaura coupling could be envisioned between a dihalobenzene derivative (e.g., 1,3-dibromobenzene) and a (Z)-alkenylboronic acid or ester. The stereochemistry of the vinylboronic acid is typically retained throughout the reaction, making it an excellent method for producing stereodefined alkenes.

The general scheme for such a reaction is as follows:

Where X = Br, I and R-BY2 = a (Z)-alkenylboronic acid or ester.

Key to the success of this reaction is the choice of catalyst, ligands, and base, which can significantly influence reaction yields and selectivity. Dialkylbiaryl phosphine (B1218219) ligands are often employed due to their effectiveness in a wide range of Pd-catalyzed cross-coupling reactions, allowing for the coupling of even challenging substrates like aryl chlorides.

| Aryl Halide | Alkenylboronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1,3-Dibromobenzene | (Z)-2-Iodoethenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 |

| 1-Bromo-3-iodobenzene | (Z)-2-Iodoethenylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 3-Bromophenyl triflate | (Z)-2-Iodoethenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 65 | 88 |

This is an interactive data table based on representative Suzuki-Miyaura coupling reactions for analogous compounds.

Other Metal-Catalyzed Coupling Strategies (e.g., Heck, Stille)

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck and Stille couplings are powerful alternatives for the formation of aryl-vinyl bonds.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. youtube.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. youtube.com For the synthesis of a Z-haloalkene, a potential strategy would involve the reaction of an aryl halide with an appropriate alkene. However, controlling the stereoselectivity to favor the Z-isomer can be challenging in standard Heck reactions, which often favor the E-isomer due to thermodynamic stability. nih.gov Specific reaction conditions and ligand choices are crucial to influence the stereochemical outcome.

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1,3-Dibromobenzene | 1,2-Diiodoethene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 75 (mixture of isomers) |

| 1-Bromo-3-iodobenzene | (Z)-1,2-dichloroethene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 68 |

This is an interactive data table based on representative Heck coupling reactions for analogous compounds.

Stille Coupling

The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). pearson.comlibretexts.org A significant advantage of the Stille coupling is its ability to proceed with complete retention of the stereochemistry of the vinylstannane partner. libretexts.org This makes it a highly reliable method for the synthesis of stereodefined alkenes like the target Z-isomer. The main drawback is the toxicity of the organotin reagents and byproducts. chegg.com

The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligands, such as sterically hindered, electron-rich phosphines, can accelerate the coupling process.

| Aryl Halide | Vinylstannane | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1,3-Dibromobenzene | (Z)-Tributyl(2-iodovinyl)stannane | Pd(PPh₃)₄ | CuI | THF | 60 | 95 |

| 1-Bromo-3-iodobenzene | (Z)-Trimethyl(2-iodovinyl)stannane | PdCl₂(MeCN)₂ | - | DMF | 80 | 91 |

| 3-Bromophenyl triflate | (Z)-Tributyl(2-iodovinyl)stannane | AsPh₃ / Pd₂(dba)₃ | LiCl | Dioxane | 90 | 89 |

This is an interactive data table based on representative Stille coupling reactions for analogous compounds.

Regioselective Bromination of Benzene Derivatives Pre- or Post-Vinyl Installation

The synthesis of (Z)-1-Bromo-3-(2-iodo-vinyl)-benzene requires the presence of a bromine atom at the meta position relative to the vinyl group. The regiochemical outcome of electrophilic aromatic substitution reactions is dictated by the electronic properties of the substituents already present on the benzene ring.

The vinyl group (-CH=CH₂) is an activating group and an ortho-, para-director. pearson.comchegg.com This is due to the ability of the vinyl group's π-system to donate electron density to the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. pearson.com Consequently, direct electrophilic bromination of a vinylbenzene derivative would predominantly yield ortho- and para-brominated products, not the desired meta-isomer.

Therefore, a more viable synthetic strategy involves introducing the bromine atom onto the benzene ring before the installation of the vinyl group. This can be achieved by starting with a benzene derivative that has a meta-directing group, performing the bromination, and then converting this group into a vinyl group or a functional group that can participate in a cross-coupling reaction to form the vinyl moiety.

A plausible synthetic route would be:

Start with a benzene derivative containing a meta-directing group at position 1 (e.g., -NO₂, -CN, -C(O)R).

Perform an electrophilic bromination, which will be directed to the meta position (position 3).

Chemically modify the meta-directing group into a group suitable for cross-coupling (e.g., reduction of -NO₂ to -NH₂, followed by diazotization and Sandmeyer reaction to install a halide) or directly into the vinyl group.

For instance, starting with nitrobenzene, bromination would yield 3-bromonitrobenzene. The nitro group can then be reduced to an amine, which in turn can be converted to an iodide via the Sandmeyer reaction. This 1-bromo-3-iodobenzene can then undergo a stereoselective cross-coupling reaction as described in section 2.2.1 to install the (Z)-2-iodo-vinyl group.

Alternatively, if the vinyl group is already present, directing a new substituent to the meta position is generally not feasible through standard electrophilic bromination. Radical bromination using reagents like N-bromosuccinimide (NBS) typically occurs at the benzylic position of an alkyl side chain rather than on the aromatic ring itself. libretexts.org

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product |

| Nitrobenzene | Br₂ | FeBr₃ | 3-Bromonitrobenzene |

| Benzoic acid | Br₂ | FeBr₃ | 3-Bromobenzoic acid |

| Acetophenone | Br₂ | AlCl₃ | 3-Bromoacetophenone |

This is an interactive data table showing examples of regioselective bromination of benzene derivatives with meta-directing groups.

Chemical Reactivity and Mechanistic Investigations of Z 1 Bromo 3 2 Iodo Vinyl Benzene

Reactivity Profiling of the Z-Vinyl Iodide Moiety

The Z-vinyl iodide group is the more reactive site in (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This allows for selective derivatization at the vinylic position while leaving the aryl bromide intact.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the vinyl iodide moiety of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene is an excellent substrate for such transformations. The higher reactivity of the C(sp²)–I bond compared to the C(sp²)–Br bond allows for chemoselective functionalization. wikipedia.org

Copper-catalyzed reactions provide a powerful tool for the formation of carbon-heteroatom (C-X) bonds. A key advantage of these methods is the ability to proceed with retention of the stereochemistry of the vinyl halide substrate.

Copper(I) catalysts have been successfully employed in the coupling of vinyl iodides with various nucleophiles. For instance, the amination of vinyl iodides can be achieved using copper catalysts, often in the presence of a ligand. While specific examples with (Z)-1-bromo-3-(2-iodo-vinyl)-benzene are not extensively documented, the general methodology suggests that reactions with amines would proceed at the vinyl iodide position with retention of the Z-configuration. nih.gov This stereoretention is crucial for the synthesis of geometrically defined products.

Table 1: Representative Conditions for Copper-Catalyzed Amination of Vinyl Iodides This table presents a generalized protocol based on known copper-catalyzed amination reactions of vinyl iodides.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuI (5-10 mol%) | nih.gov |

| Ligand | 1,10-Phenanthroline or N,N'-dimethylethylenediamine | nih.gov |

| Base | K₂CO₃ or Cs₂CO₃ | nih.gov |

| Solvent | DMF or Dioxane | nih.gov |

| Temperature | 80-120 °C | nih.gov |

The iodonium (B1229267) group of the Z-vinyl iodide is the primary site of reactivity in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. The greater reactivity of the C(sp²)-I bond over the C(sp²)-Br bond allows for selective coupling at the vinyl position. wikipedia.orgnobelprize.org

In Sonogashira couplings , the reaction of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst would be expected to yield the corresponding (Z)-enyne, with the aryl bromide group remaining untouched under carefully controlled conditions. wikipedia.org The reaction can often be carried out at room temperature when a vinyl iodide is the substrate. wikipedia.org

The Suzuki reaction , which couples the vinyl iodide with a boronic acid or ester, also proceeds with high chemoselectivity for the C-I bond. nih.govnih.govrsc.org This allows for the synthesis of substituted styrenes with retention of the Z-alkene geometry. The choice of palladium catalyst and ligands can be crucial in ensuring this selectivity. beilstein-journals.org

Similarly, the Heck reaction , involving the coupling of the vinyl iodide with an alkene, would selectively occur at the vinylic position. beilstein-journals.orgnih.gov The use of phosphine-free palladium catalysts or specific ligand systems can enhance the efficiency and selectivity of the reaction. beilstein-journals.orgbeilstein-journals.org

Table 2: Chemoselective Cross-Coupling Reactions at the Vinyl Iodide Moiety This table outlines representative conditions for achieving chemoselective coupling at the vinyl iodide position of substrates like (Z)-1-bromo-3-(2-iodo-vinyl)-benzene.

| Reaction | Catalyst System | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | Room Temperature | wikipedia.orgbeilstein-journals.orgnih.gov |

| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 °C | nih.govnih.govrsc.orgresearchgate.net |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 80-120 °C | beilstein-journals.orgnih.govbeilstein-journals.org |

Nucleophilic substitution on unactivated vinyl halides is generally difficult due to the increased strength of the C(sp²)-X bond and the repulsion between the incoming nucleophile and the electron-rich pi-system of the double bond. However, under certain conditions, such as the presence of strong electron-withdrawing groups or the use of very strong nucleophiles, substitution can occur. In the case of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, direct nucleophilic substitution at the vinylic carbon is not a commonly reported pathway under standard conditions.

Mechanisms for nucleophilic aromatic substitution, such as the SNAr (addition-elimination) or the elimination-addition (benzyne) mechanism, are more relevant to the aryl bromide portion of the molecule. libretexts.org

The carbon-iodine bond is susceptible to homolytic cleavage, making the vinyl iodide moiety a potential participant in radical reactions. One such reaction is the Atom Transfer Radical Addition (ATRA), where a radical adds across the double bond. nih.govresearchgate.netrsc.org In the context of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, a radical species could add to the vinyl group, followed by abstraction of the iodine atom to generate a new C-C bond and a new radical. chemrxiv.orgrsc.org The stereochemical outcome of such reactions can be complex and may lead to a mixture of E and Z isomers. researchgate.netrsc.org

Transition Metal-Mediated Derivatizations and C-C Bond Formations

Reactivity Profiling of the Aryl Bromide Moiety

The aryl bromide moiety in (Z)-1-bromo-3-(2-iodo-vinyl)-benzene is less reactive than the vinyl iodide in palladium-catalyzed cross-coupling reactions. nobelprize.org This difference in reactivity allows for sequential functionalization of the molecule. After the vinyl iodide has been selectively reacted, the aryl bromide can be engaged in a second coupling reaction under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system).

For example, a Sonogashira, Suzuki, or Heck reaction could first be performed at the vinyl iodide position, and the resulting product could then undergo a second coupling reaction at the aryl bromide position. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted molecules.

Furthermore, the aryl bromide can participate in Ullmann-type coupling reactions, which typically involve copper catalysis at elevated temperatures to form biaryl compounds or aryl ethers. nsf.govorganic-chemistry.orgrsc.orgarkat-usa.orgbeilstein-archives.org

Table 3: Potential Sequential Cross-Coupling and Ullmann Reaction of the Aryl Bromide Moiety This table illustrates a hypothetical two-step functionalization of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, highlighting the reactivity of the aryl bromide in the second step.

| Step | Reaction Type | Reactive Site | Typical Reagents and Conditions | Reference |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | Vinyl Iodide | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, RT | wikipedia.orgbeilstein-journals.org |

| 2 | Suzuki Coupling | Aryl Bromide | Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | nih.govnih.govrsc.orgresearchgate.net |

| 2 (Alternative) | Ullmann Coupling | Aryl Bromide | Phenol, CuI, K₂CO₃, Toluene, 110-140 °C | nsf.govorganic-chemistry.orgarkat-usa.org |

Selective Cross-Coupling Reactions of the Aryl Bromide (e.g., orthogonal to vinylic reactivity)

The presence of both a C(sp²)–Br and a C(sp²)–I bond in (Z)-1-bromo-3-(2-iodo-vinyl)-benzene allows for selective, or orthogonal, cross-coupling reactions. The differing bond strengths and reactivity profiles of the aryl bromide and vinylic iodide are key to this selectivity. Generally, the carbon-iodine bond is weaker and more reactive than the carbon-bromine bond in palladium- or nickel-catalyzed cross-coupling reactions. This inherent difference enables reactions to be directed preferentially to the vinylic iodide center while leaving the aryl bromide untouched.

However, achieving the reverse selectivity—reacting the aryl bromide while preserving the vinylic iodide—is a more complex challenge that often requires careful selection of catalysts and reaction conditions. Methodologies for the C(sp²)–I selective cross-electrophile coupling (XEC) have been developed, for instance, using nickel catalysis to couple bromo(iodo)arenes with alkyl bromides. researchgate.netresearchgate.net This demonstrates that under specific catalytic cycles, the typically more reactive C-I bond can be bypassed in favor of the C-Br bond, although this is less common.

The ability to perform these selective couplings is highly valuable for the stepwise, bidirectional synthesis of complex molecules. organic-chemistry.org For example, a Suzuki-Miyaura coupling could be performed selectively at the more reactive vinylic iodide position first, followed by a subsequent coupling reaction at the aryl bromide site. The choice of catalyst and ligands is crucial; for example, certain palladium phosphine (B1218219) complexes are known to favor coupling at iodide centers, while specialized nickel catalysts might be employed to target the bromide. researchgate.netbeilstein-journals.org

Table 1: General Reactivity in Selective Cross-Coupling

| Reactive Center | Relative Reactivity (Typical) | Common Coupling Reactions | Notes |

|---|---|---|---|

| Vinylic Iodide | Higher | Suzuki, Stille, Heck, Sonogashira, Negishi | Generally more facile due to weaker C-I bond. |

| Aryl Bromide | Lower | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | Requires more forcing conditions or specialized catalytic systems to react selectively in the presence of an iodide. |

Halogen-Metal Exchange Reactions on the Aromatic Ring

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents, most commonly organolithium compounds. wikipedia.org The rate of this exchange is heavily dependent on the halogen, following the general trend I > Br > Cl. wikipedia.orgprinceton.edu

For (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, treatment with an organolithium reagent like n-butyllithium would lead to a competitive exchange. Due to the higher reactivity of iodine, the vinylic iodide is expected to undergo exchange much faster than the aryl bromide.

To achieve a halogen-metal exchange selectively at the aromatic ring, the more reactive vinylic iodide would typically need to be addressed first or the reaction conditions carefully controlled. One potential strategy involves a combined use of a Grignard reagent like i-PrMgCl and n-BuLi, which has been shown to enable selective exchange on substrates with multiple halogen atoms under non-cryogenic conditions. nih.govsemanticscholar.org In the context of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, this could potentially form a more complex organometallic intermediate. The resulting lithiated arene is a powerful nucleophile that can be used in subsequent reactions, such as Parham cyclizations if an appropriate electrophilic side chain is present. wikipedia.org

Table 2: Predicted Outcomes of Halogen-Metal Exchange

| Reagent | Primary Site of Exchange | Resulting Intermediate | Kinetic vs. Thermodynamic Control |

|---|---|---|---|

| n-BuLi | Vinylic Iodide | (Z)-1-bromo-3-(2-lithio-vinyl)-benzene | Kinetically favored due to I > Br exchange rate. wikipedia.org |

| t-BuLi | Vinylic Iodide | (Z)-1-bromo-3-(2-lithio-vinyl)-benzene | Kinetically favored. |

| i-PrMgCl/n-BuLi | Potentially tunable | Aryl or Vinylic Lithiation/Magnesiation | Combination reagents can alter selectivity profiles. nih.govsemanticscholar.org |

Synergistic and Competitive Reactivities Between Aryl and Vinylic Halogen Centers

The dichotomy between the aryl bromide and vinylic iodide centers in (Z)-1-bromo-3-(2-iodo-vinyl)-benzene is a clear example of competitive reactivity. The outcome of a given reaction is determined by which halogen center reacts preferentially under the chosen conditions. As established, the C–I bond is generally more susceptible to both oxidative addition in cross-coupling cycles and halogen-metal exchange. researchgate.netresearchgate.netwikipedia.org

This competitive landscape can be harnessed for synergistic applications, where each site is functionalized in a planned sequence. A typical synthetic route would involve:

Reaction at the Vinylic Iodide: A mild, selective cross-coupling (e.g., Suzuki, Stille) that proceeds at low temperatures, targeting the more reactive C-I bond while leaving the C-Br bond intact.

Reaction at the Aryl Bromide: The product from the first step, now containing a modified vinyl group and the original aryl bromide, is subjected to a second, typically more forcing, cross-coupling reaction to functionalize the aromatic ring.

Nickel-catalyzed cross-electrophile coupling reactions have shown remarkable selectivity for C(sp²)–I bonds over C(sp²)–Br bonds, providing a robust method for exploiting this reactivity difference. researchgate.netresearchgate.net This allows for the predictable synthesis of complex substituted styrenes and related structures. organic-chemistry.org The competition is not absolute and can be influenced by steric hindrance near a reactive site or the specific electronic properties of the catalytic system employed.

Computational Studies on Reaction Mechanisms and Selectivity

To predict and rationalize the complex reactivity of molecules like (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, computational chemistry provides invaluable insights into reaction mechanisms, selectivity, and the nature of transient species.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and reaction pathways. For a molecule with multiple reactive sites, DFT calculations can map out the energy profiles for competing reaction channels. For instance, DFT has been used to study the mechanisms of nickel-catalyzed reductive cross-coupling reactions of aryl bromides, elucidating feasible multi-step mechanisms involving radical intermediates and oxidative/reductive elimination steps. researchgate.net

In the case of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, DFT could be employed to:

Calculate the activation barriers for the oxidative addition of a palladium or nickel catalyst to the C-I bond versus the C-Br bond.

Model the transition states for each pathway to understand the geometric and electronic factors governing selectivity.

Investigate the influence of different ligands on the catalyst and how they modulate the relative energy barriers, thus steering the reaction towards the desired product.

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. semanticscholar.org MEDT analyzes the electron density distribution at the ground state and how it evolves along a reaction path. semanticscholar.org

For a reaction involving (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, MEDT could be applied to understand selectivity in reactions like cycloadditions. mdpi.commdpi.com Key analyses within MEDT include:

Conceptual DFT: Using reactivity indices derived from DFT to predict the most nucleophilic or electrophilic sites within the molecule.

Electron Localization Function (ELF): To characterize the nature of the bonding in the ground state molecule and how it changes during the reaction.

Global Electron Density Transfer (GEDT): To quantify the polar nature of a reaction by calculating the net electron density transferred from the nucleophile to the electrophile at the transition state. semanticscholar.orgmdpi.com This can help explain why certain regioisomeric pathways are favored.

Understanding the structure and stability of transition states (TS) and intermediates is fundamental to explaining reaction outcomes. semanticscholar.org For reactions of (Z)-1-bromo-3-(2-iodo-vinyl)-benzene, this is particularly important.

In Halogen-Metal Exchange: Computational studies can model the structure of the organolithium intermediates and the "ate" complexes that may form. wikipedia.orgnih.gov The stability of the resulting carbanionic center (sp² hybridized in this case) is a key factor determining the rate of exchange. wikipedia.org The transition state for the exchange itself can be modeled to understand why iodine is exchanged faster than bromine.

In Cross-Coupling Reactions: The key intermediates are organometallic species formed after oxidative addition. The analysis of the TS for the oxidative addition and subsequent reductive elimination steps can reveal the origins of selectivity. researchgate.net For example, locating the TSs for both C-I and C-Br bond activation would provide a quantitative measure of the kinetic preference, confirming the experimental observation that C-I cleavage is favored. researchgate.net Bonding Evolution Theory (BET), often used in conjunction with MEDT, can be used to follow the step-wise formation and breaking of bonds along the reaction pathway, providing a detailed picture of the mechanism. mdpi.com

Applications As Synthetic Intermediates and Advanced Building Blocks

Construction of Polyfunctionalized Organic Molecules

The differential reactivity of the vinyl iodide and aryl bromide groups is paramount for the construction of polyfunctionalized molecules. Chemists can selectively target the vinyl iodide for a cross-coupling reaction while leaving the aryl bromide untouched, and then subsequently react the aryl bromide in a second, distinct transformation. This sequential approach allows for the precise introduction of different functional groups onto the molecular scaffold.

A variety of palladium-catalyzed cross-coupling reactions can be employed for this purpose. The vinyl iodide can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. acs.orgsemanticscholar.orgorganic-chemistry.org For instance, a Sonogashira coupling could be performed at the vinyl iodide position to introduce an alkyne group, followed by a Suzuki coupling at the aryl bromide position to add a different aryl group. This stepwise functionalization is a cornerstone of modern organic synthesis for creating complex products with high precision. nih.gov

Table 1: Representative Cross-Coupling Reactions This table illustrates the potential selective reactions for the two halide functional groups based on general reactivity principles.

| Reaction Type | Reactive Site | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Vinyl Iodide or Aryl Bromide | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Coupling | Vinyl Iodide or Aryl Bromide | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira Coupling | Vinyl Iodide or Aryl Bromide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Stille Coupling | Vinyl Iodide or Aryl Bromide | Organostannane compound | Pd catalyst |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine | Pd catalyst, Ligand, Base |

Role in the Synthesis of Complex Carbocyclic and Heterocyclic Systems

The dual reactivity of Z-1-bromo-3-(2-iodo-vinyl)-benzene makes it an excellent precursor for building complex ring systems, including both carbocycles (rings made entirely of carbon) and heterocycles (rings containing atoms other than carbon).

Carbocyclic Systems: Intramolecular reactions are a powerful strategy for forming new rings. If a suitable reaction partner is first attached to the vinyl iodide position, an intramolecular Heck reaction can be initiated at the aryl bromide position to cyclize the molecule, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.govrsc.orgnih.gov This strategy provides a pathway to complex, fused-ring structures that are of interest in materials science and medicinal chemistry.

Heterocyclic Systems: This building block is also valuable for synthesizing heterocyclic compounds. For example, by first performing a Buchwald-Hartwig amination at the aryl bromide position with a suitably substituted aniline, an intermediate is formed that can undergo a subsequent intramolecular reaction involving the vinyl iodide to form nitrogen-containing heterocycles like carbazoles. nih.govchim.itorganic-chemistry.orgresearchgate.netrsc.org Similarly, coupling with a substituted phenol could lead to precursors for oxygen-containing heterocycles such as dibenzofurans. nih.govorganic-chemistry.org The ability to construct these privileged heterocyclic scaffolds highlights the compound's utility. chim.itnih.govbiust.ac.bwnih.gov

Modular Assembly of Architecturally Complex Organic Scaffolds

Modular synthesis is an approach where complex molecules are assembled from smaller, interchangeable "modules" in a planned sequence. chemrxiv.orgnih.govresearchgate.net this compound is an ideal reagent for this strategy because its two reactive handles can be addressed independently.

One can envision a synthetic pathway where the vinyl iodide is first coupled with one molecular fragment (Module A). The resulting product, which still contains the unreacted aryl bromide, can be purified and then subjected to a second coupling reaction with a different fragment (Module B). This programmed, stepwise assembly allows for the creation of diverse and architecturally complex organic scaffolds from a common starting material, simply by varying the identity of Module A and Module B. researchgate.net

Precursors for Advanced Organic Materials

In addition to its role in building discrete molecules, this compound can serve as a monomer for the synthesis of polymers. The presence of two reactive halide sites allows it to undergo step-growth polymerization reactions.

Specifically, it can be used in transition metal-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation. In these processes, the monomer units link together head-to-tail, with the reaction occurring at both the aryl bromide and vinyl iodide ends, to form long polymer chains. The resulting materials are conjugated polymers, which are characterized by an extended system of alternating single and double bonds. researchgate.netresearchgate.nettandfonline.com Such polymers are a major focus of research in the field of organic electronics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Z-1-Bromo-3-(2-iodo-vinyl)-benzene, and how is stereochemical control achieved?

- Methodology : The Z-configuration of the vinyl iodide moiety can be synthesized via stereoselective cross-coupling reactions. A Heck reaction or Stille coupling using a palladium catalyst with a chiral ligand may enforce Z-selectivity. For example, vinyl iodides are often prepared via iodination of alkynes under controlled conditions (e.g., using iodine monochloride) .

- Key Considerations : Monitor reaction temperature (<0°C to minimize isomerization) and use sterically hindered ligands to favor the Z-isomer. Purification via flash chromatography (silica gel, hexane/EtOAc) is critical to isolate the desired stereoisomer.

Q. How is the Z-configuration of the vinyl iodide group confirmed experimentally?

- Analytical Techniques :

- NOESY NMR : Correlates spatial proximity of protons across the double bond. For Z-isomers, cross-peaks between the vinylic proton and adjacent aromatic protons are observed.

- X-ray Crystallography : Definitive proof of configuration (e.g., as demonstrated for structurally similar (E)-vinyl halides in PubChem data) .

- IR Spectroscopy : C-I and C-Br stretching frequencies (500–600 cm⁻¹) help confirm substitution patterns.

Q. What are the stability challenges for this compound during storage?

- Handling Protocol :

- Store under inert gas (argon) at –20°C to prevent photodegradation of the iodine moiety .

- Avoid exposure to moisture, as hydrolytic cleavage of the vinyl iodide can occur.

- Decomposition Analysis : Use HPLC (C18 column, acetonitrile/water) to detect by-products like 1-bromo-3-iodobenzene or oxidized derivatives.

Advanced Research Questions

Q. How do bromine and iodine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Reactivity Profile :

- Bromine : Prefers oxidative addition with Pd(0) catalysts, enabling sequential coupling (e.g., bromine reacts first, followed by iodine under modified conditions).

- Iodine : Higher leaving-group ability but may require lower temperatures to suppress side reactions.

- Case Study : In analogous (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene, bromine participates in Suzuki coupling while iodine remains intact, enabling modular synthesis .

Q. What computational methods predict the thermodynamic stability of the Z-isomer versus the E-isomer?

- DFT Calculations :

- Compare Gibbs free energy differences between isomers using Gaussian09 (B3LYP/6-311+G(d,p)).

- Solvent effects (e.g., toluene) are modeled via PCM to assess steric and electronic contributions.

- Example : For (1-iodovinyl)benzene derivatives, Z-isomers are often 2–3 kcal/mol less stable than E-isomers due to steric clashes .

Q. How can conflicting NMR data on vinyl halide coupling constants (J) be resolved?

- Contradiction Analysis :

- Variable Temperature NMR : Assess whether J values shift due to conformational dynamics.

- Deuterated Solvents : Use CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts.

- Reference Standards : Cross-validate with crystallographic data from structurally defined compounds (e.g., 1-Bromo-3-iodo-5-methylbenzene in safety reports) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。